
3-(Benzyloxy)prop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)prop-2-enoyl chloride is an organic compound that belongs to the class of acid chlorides It is characterized by the presence of a benzyloxy group attached to a prop-2-enoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)prop-2-enoyl chloride typically involves the reaction of benzyloxyprop-2-enoyl alcohol with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Benzyloxyprop-2-enoyl alcohol+Thionyl chloride→3-(Benzyloxy)prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved safety due to the handling of reactive intermediates in a controlled environment.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous base is used.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Applications De Recherche Scientifique
3-(Benzyloxy)prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used to introduce functional groups into polymers, enhancing their properties.
Material Science: It is employed in the modification of surfaces and the preparation of advanced materials with specific functionalities.
Mécanisme D'action
The reactivity of 3-(Benzyloxy)prop-2-enoyl chloride is primarily due to the presence of the acid chloride group, which is highly electrophilic. This electrophilicity makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The benzyloxy group can also participate in resonance stabilization, influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the benzyloxy group.
Benzoyl Chloride: Contains a benzoyl group instead of the benzyloxyprop-2-enoyl moiety.
Methacryloyl Chloride: Similar to acryloyl chloride but with a methyl group on the double bond.
Uniqueness
3-(Benzyloxy)prop-2-enoyl chloride is unique due to the presence of both the benzyloxy and prop-2-enoyl chloride functionalities. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
154581-21-2 |
|---|---|
Formule moléculaire |
C10H9ClO2 |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
3-phenylmethoxyprop-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
SEAOGZNQISMZAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)






![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)


![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)

![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
